molecular formula C14H11N3O4S B12910716 1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole CAS No. 62235-37-4

1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole

Katalognummer: B12910716
CAS-Nummer: 62235-37-4
Molekulargewicht: 317.32 g/mol
InChI-Schlüssel: ZWLJKZLZHSANFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole is a synthetic organic compound belonging to the indazole family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole typically involves the nitration of 2-ethyl-5-nitroaniline followed by diazotization and subsequent ring closure. The process can be summarized as follows:

    Nitration: 2-ethyl-5-nitroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Diazotization: The nitrated product is then diazotized using sodium nitrite in glacial acetic acid.

    Ring Closure: The diazonium salt undergoes ring closure to form the indazole core.

Industrial Production Methods

On an industrial scale, the synthesis of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole can be optimized by controlling reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The process may involve continuous flow reactors to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 3-Methyl-6-amino-1-(phenylsulfonyl)-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate enzyme activity and signaling pathways, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-6-nitro-1H-indazole: A closely related compound with similar structural features.

    3-Methyl-6-nitro-1-phenylquinoxalin-2(1H)-one: Another compound with a similar nitro group and indazole core.

Uniqueness

3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

62235-37-4

Molekularformel

C14H11N3O4S

Molekulargewicht

317.32 g/mol

IUPAC-Name

1-(benzenesulfonyl)-3-methyl-6-nitroindazole

InChI

InChI=1S/C14H11N3O4S/c1-10-13-8-7-11(17(18)19)9-14(13)16(15-10)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3

InChI-Schlüssel

ZWLJKZLZHSANFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.